lithium;2-prop-2-enoxyoxane

Descripción

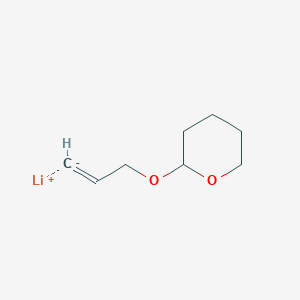

Lithium;2-prop-2-enoxyoxane is a lithium-containing organometallic compound, likely structured as a lithium salt paired with a cyclic ether or epoxide derivative. The term "2-prop-2-enoxyoxane" suggests a tetrahydropyran (oxane) ring substituted with a propenoxy group (CH₂=CH-CH₂-O-) at the 2-position. Alternatively, the "oxane" component may refer to an epoxide (oxirane) system, though this nomenclature is less common.

Propiedades

Número CAS |

87938-76-9 |

|---|---|

Fórmula molecular |

C8H13LiO2 |

Peso molecular |

148.2 g/mol |

Nombre IUPAC |

lithium;2-prop-2-enoxyoxane |

InChI |

InChI=1S/C8H13O2.Li/c1-2-6-9-8-5-3-4-7-10-8;/h1-2,8H,3-7H2;/q-1;+1 |

Clave InChI |

FHXPEUTYUYSFIG-UHFFFAOYSA-N |

SMILES canónico |

[Li+].[CH-]=CCOC1CCCCO1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-prop-2-enoxyoxane typically involves the reaction of 2-prop-2-enoxyoxane with a lithium reagent. One common method is the reaction of 2-prop-2-enoxyoxane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:

C6H10O2+n-BuLi→C6H11LiO2+n-BuH

Industrial Production Methods

Industrial production of lithium;2-prop-2-enoxyoxane may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, solvent, and stoichiometry, to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

Lithium;2-prop-2-enoxyoxane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form lithium alkoxides.

Substitution: The lithium ion can be substituted with other cations in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium chloride (NaCl) can facilitate cation exchange.

Major Products Formed

Oxidation: Lithium oxide (Li2O) and other oxides.

Reduction: Lithium alkoxides.

Substitution: Various lithium salts depending on the substituting cation.

Aplicaciones Científicas De Investigación

Lithium;2-prop-2-enoxyoxane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic applications, particularly in the field of mental health.

Industry: Utilized in the production of advanced materials and as a component in lithium-ion batteries.

Mecanismo De Acción

The mechanism of action of lithium;2-prop-2-enoxyoxane involves its interaction with various molecular targets and pathways. In biological systems, it may modulate neurotransmitter activity, influence signal transduction pathways, and affect gene expression. The lithium ion plays a crucial role in these processes by interacting with enzymes, receptors, and other cellular components.

Comparación Con Compuestos Similares

Structural and Chemical Properties

The following table compares key properties of lithium;2-prop-2-enoxyoxane with structurally or functionally related compounds:

Key Observations :

- Lithium (2-methyl-2-propenyl): A simpler lithium-alkenyl compound with a lower molecular weight, used as a nucleophile in organometallic synthesis. Its reactivity contrasts with the ether/epoxide functionality of the target compound .

- Propylene oxide: A volatile epoxide with industrial significance in polymer production. Unlike lithium;2-prop-2-enoxyoxane, it lacks lithium, limiting its use in lithium-ion systems but enhancing its role in polyether synthesis .

- Lithium carbonate: A bulk inorganic lithium compound critical for batteries. Its ionic character and thermal stability differ markedly from the organometallic nature of lithium;2-prop-2-enoxyoxane .

- Lithium 2-hydroxyethoxide: A lithium alkoxide with strong basicity, highlighting how lithium coordination to oxygen donors enhances reactivity in deprotonation reactions .

Reactivity and Functional Comparisons

- Epoxide Derivatives: Monoepoxides like cyclohexene oxide and glycidyl ethers (e.g., ) share strained cyclic ether systems with lithium;2-prop-2-enoxyoxane. However, the presence of lithium likely enables unique ring-opening pathways or catalytic behavior in polymerization, unlike neutral epoxides .

- Lithium Alkoxides: Compounds like lithium 2-hydroxyethoxide () demonstrate high basicity and nucleophilicity. Lithium;2-prop-2-enoxyoxane may exhibit similar traits but with added steric and electronic effects from the propenoxy group .

- Industrial Relevance: While lithium carbonate dominates battery markets (EU trade data in ), lithium;2-prop-2-enoxyoxane’s niche applications (e.g., specialty polymers) may align with propylene oxide’s role in polyurethane production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.